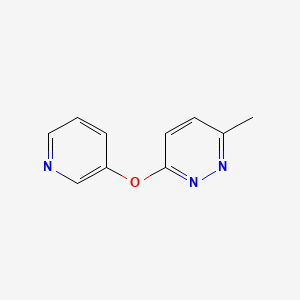![molecular formula C13H17NO3 B6432524 4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one CAS No. 96449-71-7](/img/structure/B6432524.png)
4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one is a complex organic compound belonging to the class of pyrrolidinones This compound features a pyrrolidinone ring substituted with a hydroxymethyl group and a 3-methoxyphenylmethyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methoxybenzylamine and a suitable pyrrolidinone derivative.
Reaction Conditions: The reaction involves the formation of an amide bond through a condensation reaction, often facilitated by coupling reagents like carbodiimides (e.g., DCC, EDC).
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Catalysts: Catalysts may be employed to enhance reaction efficiency and selectivity.
Process Optimization: Continuous flow chemistry and other advanced techniques are used to optimize the production process.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The pyrrolidinone ring can undergo reduction to form a pyrrolidine derivative.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like KMnO₄ or CrO₃, under acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reducing agents like LiAlH₄.
Substitution: Nucleophilic substitution reactions using various alkyl halides.
Major Products Formed:
Oxidation Products: 4-(Carboxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one.
Reduction Products: 4-(Hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidine.
Substitution Products: Various derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which 4-(Hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological system and the specific target.
Comparison with Similar Compounds
4-(Hydroxymethyl)benzylamine: Similar structure but lacks the pyrrolidinone ring.
3-Methoxybenzylamine: Lacks the pyrrolidinone ring and the hydroxymethyl group.
Pyrrolidinone derivatives: Various pyrrolidinone compounds with different substituents.
Uniqueness: The presence of both the hydroxymethyl group and the 3-methoxyphenylmethyl group on the pyrrolidinone ring makes this compound unique, offering distinct chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of 4-(Hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-(hydroxymethyl)-1-[(3-methoxyphenyl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-4-2-3-10(5-12)7-14-8-11(9-15)6-13(14)16/h2-5,11,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSUYJRBWVYAHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(CC2=O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(azepan-1-yl)-2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6432443.png)
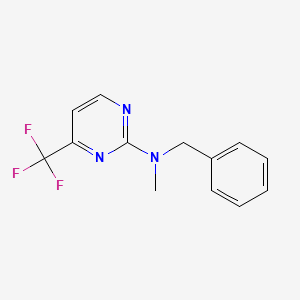
![2-[4-(2-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6432475.png)
![1-(morpholin-4-yl)-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6432476.png)
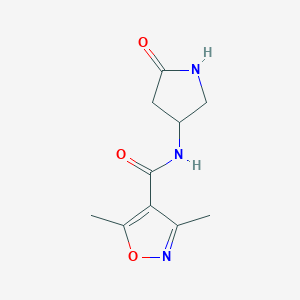
![2'-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6432487.png)
![5-benzyl-2-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6432492.png)
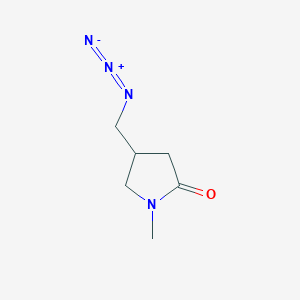
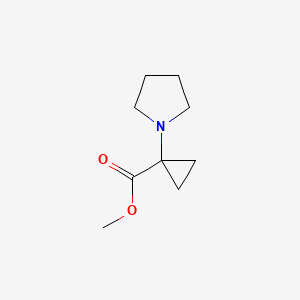
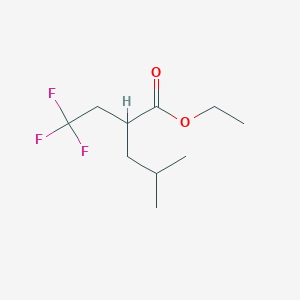
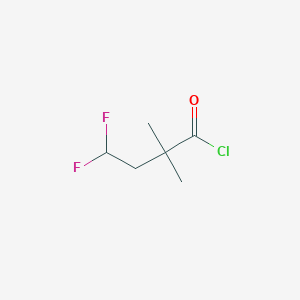
![1-[(4-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6432528.png)
![3-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B6432542.png)
